Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, with a 3-chlorophenyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid such as sulfuric acid. The reaction can be represented as follows:
3-(3-chlorophenyl)but-2-enoic acid+ethanolH2SO4Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into organic compounds, offering advantages such as improved reaction control, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in various biochemical pathways. The chlorophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-3-(4-chlorophenyl)but-2-enoate: Similar structure but with the chlorine atom at the para position.
Methyl (2Z)-3-(3-chlorophenyl)but-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2Z)-3-(3-bromophenyl)but-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
ethyl (Z)-3-(3-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)7-9(2)10-5-4-6-11(13)8-10/h4-8H,3H2,1-2H3/b9-7- |
InChI Key |
RZLPVABBSQYJQE-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.